RN941 - 1360055-03-3

RN941

Catalog Number: EVT-281291
CAS Number: 1360055-03-3
Molecular Formula: C34H34FN7O5
Molecular Weight: 639.6884
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
RN941 is a highly potent inhibitor of Bruton's tyrosine kinase (BTK).
Source and Classification

N-Phenylmaleimide is classified under the category of maleimides, which are cyclic imides derived from maleic acid. It is identified by the CAS Registry Number 941-69-5 and has been extensively studied for its applications in organic synthesis and as a reagent in polymer chemistry. The compound exhibits significant reactivity towards nucleophiles, making it useful in various chemical transformations.

Synthesis Analysis

Methods of Synthesis

The synthesis of N-Phenylmaleimide can be achieved through several methods, with one common approach involving the reaction of maleic anhydride with aniline. This reaction typically proceeds via a Diels-Alder mechanism, where the aniline acts as a nucleophile attacking the electrophilic double bond of maleic anhydride.

Technical Details:

  1. Starting Materials: Maleic anhydride and aniline.
  2. Reaction Conditions: The reaction is generally conducted under reflux conditions in a suitable solvent such as toluene or xylene to facilitate the cyclization process.
  3. Purification: Post-reaction, the product can be purified through recrystallization or column chromatography to achieve high purity levels (typically >98%).
Molecular Structure Analysis

Structure and Data

The molecular structure of N-Phenylmaleimide features a maleimide ring with a phenyl group attached. The compound can be represented structurally as follows:

N Phenylmaleimide C10H7NO2\text{N Phenylmaleimide }\quad \text{C}_{10}\text{H}_{7}\text{NO}_{2}

Key structural data include:

  • Melting Point: 88 °C to 92 °C
  • Boiling Point: 181 °C at 27 mmHg
  • Solubility: Slightly soluble in water; soluble in methanol, benzene, and ethanol.
Chemical Reactions Analysis

Reactions and Technical Details

N-Phenylmaleimide is known for its ability to undergo various chemical reactions:

  1. Michael Addition: It can react with nucleophiles such as amines and thiols, leading to the formation of adducts.
  2. Polymerization: The compound can participate in polymerization reactions, forming cross-linked networks that are useful in materials science.

Technical Details:

  • The reactivity of N-Phenylmaleimide is attributed to the presence of the electron-deficient double bond in the maleimide structure, allowing it to readily react with nucleophiles.
Mechanism of Action

Process and Data

The mechanism of action for N-Phenylmaleimide primarily involves its role as an electrophile in nucleophilic addition reactions. When exposed to nucleophiles, such as amines or thiols, the compound forms stable adducts through the opening of its double bond.

Data:

  • In biological contexts, N-Phenylmaleimide has been studied for its potential effects on cellular processes, particularly regarding its interactions with proteins and enzymes.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Light yellow to yellow powder.
  • Odor: Characteristic odor.
  • Melting Point: 90 °C (typical range: 88 °C - 92 °C).

Chemical Properties

  • Reactivity: Highly reactive towards nucleophiles.
  • Hazard Information: Classified as toxic if swallowed; causes skin irritation; serious eye irritation; suspected of causing genetic defects.
Applications

Scientific Uses

N-Phenylmaleimide has diverse applications across various fields:

  1. Organic Synthesis: Used as a building block in organic synthesis for creating complex molecules.
  2. Polymer Chemistry: Employed in the manufacture of cross-linked polymers due to its ability to form stable adducts.
  3. Biological Research: Investigated for its potential roles in modulating enzyme activity and protein interactions.

The compound's versatility makes it valuable in both academic research and industrial applications, particularly in developing new materials and understanding biochemical processes.

Introduction to RN941/RB94 in Molecular Oncology

Historical Context of Retinoblastoma Protein Research

The retinoblastoma protein (pRb), encoded by the RB1 gene, stands as a paradigmatic tumor suppressor first identified through its association with pediatric retinoblastoma. This landmark discovery established the foundational "two-hit hypothesis" in cancer genetics. The canonical full-length isoform (RB110, 110 kDa) regulates the G1-S cell cycle transition by binding and inhibiting E2F transcription factors. In 1994, researchers identified a truncated 94 kDa variant – RB94 (also termed RN941) – lacking 112 N-terminal amino acids due to alternative translation initiation from an internal AUG codon [3]. This discovery emerged from observations that certain tumor cells exhibited growth suppression patterns not fully explained by RB110 activity.

Early functional studies revealed RB94's superior growth-suppressive potency compared to RB110. While RB110 primarily induces reversible cell cycle arrest, RB94 triggers irreversible cytotoxicity across diverse cancer cell lines, irrespective of their native RB1 status or other genetic abnormalities [1] [3]. By the early 2000s, adenoviral delivery systems (Ad-RB94) demonstrated potent in vivo anti-tumor efficacy. Seminal work in pancreatic cancer xenograft models (2004) showed Ad-RB94 induced significant tumor regression – a feat not achieved with wild-type RB110 [3]. This established RB94 as a distinct molecular entity with unique therapeutic potential beyond its full-length counterpart.

Table 1: Key Milestones in RB94 Research

YearMilestoneSignificanceReference Model
1994Discovery of internally truncated RB94Identified novel N-terminal truncated RB variant with enhanced potencyHuman tumor cell lines
2004First in vivo tumor regression evidenceDemonstrated Ad-RB94 efficacy against pancreatic adenocarcinomaNP-9, NP-18, NP-31 xenografts
2008Elucidation of caspase-independent cytotoxicityRevealed RB94-induced cell death mechanism differs from classical apoptosisLung, bladder cancer cell lines
2010sDevelopment of tumor-targeted nanomedicine (scL-RB94)Addressed delivery challenges enabling systemic administrationNSCLC xenografts (H292, H358)
2020sPhase I clinical trial completion (SGT-94)Confirmed safety and tumor-specific targeting in humansAdvanced solid tumors

Subsequent research expanded RB94's applicability beyond retinoblastoma, demonstrating efficacy against therapy-resistant carcinomas including non-small cell lung cancer (NSCLC), head and neck squamous cell carcinoma, and bladder cancer [3] [6]. The development of tumor-targeted nanomedicine (scL-RB94) marked a critical advancement, overcoming systemic delivery barriers through transferrin receptor-directed liposomal encapsulation of RB94 plasmid DNA. This innovation facilitated the first human clinical trial (SGT-94), confirming tumor-specific RB94 expression and preliminary anti-tumor activity in advanced solid tumors [6].

Biological Significance of RB94 as a Tumor Suppressor Isoform

RB94 exhibits several biologically distinct properties that underpin its potent tumor-suppressive functions:

Molecular Stability and Functional Superiority: The N-terminal truncation confers RB94 with an extended half-life and resistance to phosphorylation-mediated inactivation, a key limitation of RB110 [6]. This allows RB94 to maintain its active, hypophosphorylated state, persistently suppressing E2F-mediated transcription even in cyclin-CDK overexpressing cancers. Structural analyses indicate the truncation enhances RB94's affinity for E2F and chromatin remodeling complexes, amplifying its growth-inhibitory signals.

Unique Cytotoxic Mechanisms: Unlike classical chemotherapeutics or RB110, RB94 induces caspase-independent cell death characterized by distinct nuclear pathology:

  • Telomere Erosion & Chromosomal Fragmentation: RB94 provokes rapid telomeric DNA loss and chromosomal instability, triggering mitotic catastrophe irrespective of p53 status [1] [3].
  • Nuclear Enlargement & Micronucleation: Early cytotoxicity features peripheral chromatin condensation and micronuclei formation within 48 hours post-transduction [1].
  • Non-canonical DNA Fragmentation: RB94 induces 50 kb DNA fragmentation via apoptosis-inducing factor (AIF) translocation, independent of caspase activation or oligonucleosomal laddering [1]. Crucially, siRNA knockdown of AIF blocks 50 kb fragmentation but not overall cytotoxicity, indicating this represents one of multiple cell death pathways.
  • Late Caspase Activation: Caspase 3/9 cleavage occurs only after cell detachment, marking terminal phases rather than initiating death [1].

Table 2: Comparative Mechanisms of RB94 vs. Canonical RB110

Biological PropertyRB94RB110Functional Consequence
Phosphorylation SensitivityResistantHighly sensitiveSustained E2F repression by RB94
Half-lifeExtendedShortPersistent tumor suppressor activity
Primary Growth EffectIrreversible cytotoxicityReversible cell cycle arrestRB94 kills rather than arrests cells
Apoptosis InductionCaspase-independent (early), AIF-mediatedCaspase-dependent (classical)Bypasses apoptotic defects in cancer
Telomere StabilityInduces erosionMinimal effectGenomic catastrophe in RB94-treated cells
Therapeutic PotencyHigh across tumor typesVariable, context-dependentBroader applicability of RB94

Immune Modulatory Functions: Beyond direct cytotoxicity, scL-RB94 nanomedicine remodels the tumor microenvironment. In NSCLC xenografts, it upregulates MHC class I and NKG2D ligands on tumor cells, enhancing immune recognition. Critically, RB94 treatment recruits natural killer (NK) cells to tumors, and NK depletion abrogates its anti-tumor effects in vivo [6]. Concurrently, RB94 reduces immunosuppressive M2 macrophage polarization, alleviating microenvironmental suppression. This dual action – direct tumor killing and immunogenic modulation – positions RB94 uniquely among tumor suppressors.

Therapeutic Synergy: RB94 enhances radiation sensitivity in radioresistant cancers like head and neck squamous carcinoma. Mechanistically, RB94 impairs DNA repair capacity by disrupting non-homologous end joining (NHEJ) through cytoplasmic sequestration of DNA-PKcs [6]. This radiosensitization extends its utility to combinatorial regimens without overlapping toxicities.

Evolutionary Conservation Across Species

Despite RB94's discovery in humans, evolutionary analysis reveals deep conservation of retinoblastoma protein structure and function:

Conservation of Core Functional Domains: The pocket domain (A-B boxes), essential for E2F binding and tumor suppression, is entirely conserved between RB94 and RB110 across vertebrates. RB94 retains intact sequences for LxCxE motif binding (chromatin remodelers, viral oncoproteins) and the C-terminal domain involved in E2F transrepression. This domain conservation explains functional parallels in cell cycle control across species. Homologs in mice (Rb1), rats (Rn4), and zebrafish exhibit >90% amino acid identity within these regions, underscoring strong purifying selection [4].

Synteny and Genomic Conservation: The RB1 locus resides in a region of conserved synteny on human chromosome 13q14, mouse chromosome 14, and rat chromosome 20. PhastCons analysis of the rat genome (rn4) identifies a highly conserved element (lod=21) within intron 20 (chr20:53377943-53377958) [2]. While not directly encoding RB94, this element suggests regulatory conservation potentially relevant to RB1 splicing or expression. Cross-species transcriptome analyses indicate analogous N-terminally truncated Rb isoforms arise in murine models under DNA damage stress, implying conserved alternative translation mechanisms.

Table 3: Evolutionary Conservation Features of RB1/RB94

FeatureMammalian ConservationFunctional Implication
Pocket Domain (A-B boxes)>95% identity human-mouse-ratMaintains E2F binding and cell cycle control
LxCxE Interaction Site100% conservedPreserves binding to chromatin modifiers and viral oncoproteins
C-terminal E2F Dimerization Domain>90% identityRetains transcriptional repression function
Intron 20 Conserved Element (rat)PhastCons score=226 (lod=21)Possible regulatory conservation for splicing/expression
Alternative Translation InitiationObserved in murine modelsSuggests conserved mechanism for isoform generation

Divergence in Regulation: While core functions remain conserved, regulatory elements diverge significantly. The promoter and 5' UTR sequences regulating RB1 transcription show lower conservation, correlating with species-specific expression patterns. This divergence may explain tissue-specific differences in RB94 generation. Notably, tumors from evolutionarily distant mammals (canines, felines) frequently exhibit RB1 pathway disruption, reinforcing its universal tumor-suppressive role despite regulatory variation.

Evolutionary Constraints and Cancer Susceptibility: The high conservation of RB1 pathways correlates with its non-redundant role in controlling the G1/S checkpoint. Comparative oncology studies reveal that RB1 loss-of-heterozygosity (LOH) frequencies in spontaneous tumors mirror human cancers (e.g., 72% in basal-like mammary tumors) [4]. This parallel vulnerability underscores how evolutionary conservation of this tumor suppressor pathway paradoxically enables cross-species translational research, particularly in evaluating RB94-based therapies.

  • RB94 (RN941)

Properties

CAS Number

1360055-03-3

Product Name

RN941

IUPAC Name

6-tert-Butyl-8-fluoro-2-(2-hydroxymethyl-3-{1-methyl-5-[5-(morpholine-4-carbonyl)-pyridin-2-ylamino]-6-oxo-1,6-dihydro-pyridazin-3-yl}-phenyl)-2H-phthalazin-1-one

Molecular Formula

C34H34FN7O5

Molecular Weight

639.6884

InChI

InChI=1S/C34H34FN7O5/c1-34(2,3)22-14-21-18-37-42(33(46)30(21)25(35)15-22)28-7-5-6-23(24(28)19-43)26-16-27(32(45)40(4)39-26)38-29-9-8-20(17-36-29)31(44)41-10-12-47-13-11-41/h5-9,14-18,43H,10-13,19H2,1-4H3,(H,36,38)

InChI Key

GLLQSOROVXWYRC-UHFFFAOYSA-N

SMILES

O=C1N(C2=CC=CC(C(C=C3NC4=NC=C(C(N5CCOCC5)=O)C=C4)=NN(C)C3=O)=C2CO)N=CC6=C1C(F)=CC(C(C)(C)C)=C6

Solubility

Soluble in DMSO

Synonyms

RN941

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.